molecular formula C12H14ClNO B1593634 (4-Chlorophenyl)(piperidin-1-yl)methanone CAS No. 26163-40-6

(4-Chlorophenyl)(piperidin-1-yl)methanone

Cat. No. B1593634
CAS RN: 26163-40-6
M. Wt: 223.7 g/mol
InChI Key: GFOLEAQQESSXFL-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H14ClNO . It has a molecular weight of 223.70 g/mol . The IUPAC name for this compound is (4-chlorophenyl)-piperidin-1-ylmethanone .


Synthesis Analysis

This compound can be synthesized from a mixture of 4-hydroxypiperidiene, triethylamine, and 4-chlorobenzoyl chloride using a solution growth technique .


Molecular Structure Analysis

The compound contains a methylpiperidine ring in a stable chair conformation . The mean plane of the twisted piperidine ring subtends a dihedral angle of 39.89 (7)° with that of the benzene ring .


Chemical Reactions Analysis

The compound was synthesized from a mixture of 4-hydroxypiperidiene, triethylamine, and 4-chlorobenzoyl chloride by solution growth technique . The precursor was synthesized with a total yield of 40% .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.70 g/mol and a molecular formula of C12H14ClNO . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

Synthesis Techniques

  • Synthesis Process and Yield : Zheng Rui (2010) described the synthesis of a closely related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield of 62.4% (Zheng Rui, 2010).
  • Crystal Structure Analysis : The crystal structure of an adduct of (4-Chlorophenyl)(piperidin-1-yl)methanone was analyzed by Revathi et al. (2015), demonstrating significant dihedral angles and intermolecular hydrogen bonding (B. Revathi, D. Reuben Jonathan, et al., 2015).

Biological and Chemical Properties

  • Chemical Characteristics and Spectroscopic Analysis : Karthik et al. (2021) conducted spectroscopic analysis and structural studies on a related compound, revealing details about its chemical behavior and interactions (C. S. Karthik et al., 2021).

Potential Medical Applications

  • Neuroprotective Properties : A study by Zhong et al. (2020) on derivatives of a similar compound showed potential neuroprotective effects against cell death in rat pheochromocytoma cells and anti-ischemic activity in mice (Y. Zhong et al., 2020).
  • Anticancer and Antituberculosis Activities : Research by Mallikarjuna et al. (2014) on derivatives of (4-Chlorophenyl)(piperidin-1-yl)methanone demonstrated notable anticancer and antituberculosis properties (S. Mallikarjuna et al., 2014).

Industrial and Chemical Applications

  • Process Development for Chiral Intermediates : A study by Ni et al. (2012) focused on the production of a key chiral intermediate related to (4-Chlorophenyl)(piperidin-1-yl)methanone, highlighting the use of microbial cells in biotransformation reactions (Y. Ni et al., 2012).

properties

IUPAC Name

(4-chlorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLEAQQESSXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279972
Record name (4-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(piperidin-1-yl)methanone

CAS RN

26163-40-6
Record name (4-Chlorophenyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26163-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 14877
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26163-40-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
BK Revathi, D Reuben Jonathan… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, 0.75C12H14ClNO2·0.25C12H14ClNO, which is an adduct comprising 0.75 4-hydroxypiperidin-1-yl or 0.25 4-piperidin-1-yl substituents on a common (4-…
Number of citations: 2 scripts.iucr.org
U Mohamooda Sumaya, D Reuben Jonathan, DT Era… - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C12H13Cl2NO2, the piperidine ring adopts a chair conformation. The dihedral angle between the mean plane of the piperidine ring and the benzene ring is 58.5 (…
Number of citations: 2 iucrdata.iucr.org
S Kumari, A Shekhar, HP Mungse, OP Khatri… - RSC …, 2014 - pubs.rsc.org
Graphene oxide (GO), exhibiting a high degree of oxygen functionality and various structural defects, was found to be a highly efficient and cost effective carbocatalyst for the one-pot …
Number of citations: 34 pubs.rsc.org
S Srinivas Kotha, S Badigenchala… - Advanced Synthesis & …, 2015 - Wiley Online Library
An efficient, green and first catalytic process has been developed for the direct synthesis of amides from readily available petroleum by‐products (methylarenes) and amines using an …
Number of citations: 27 onlinelibrary.wiley.com
C Chen, MH Kim, SH Hong - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
The direct amide synthesis from alcohols and amines is a highly environmentally-benign and atom economic process. In situ generated NHC-based Ru halide catalytic systems are …
Number of citations: 30 pubs.rsc.org
E Bisz, P Podchorodecka, H Li, W Ochędzan-Siodłak… - Molecules, 2023 - mdpi.com
Benzylic alcohols are among the most important intermediates in organic synthesis. Recently, the use of abundant metals has attracted significant attention due to the issues with the …
Number of citations: 9 www.mdpi.com
P Yu, Y Wang, Z Zeng, Y Chen - The Journal of Organic Chemistry, 2019 - ACS Publications
A novel metal-free oxidative-amidation strategy for the synthesis of α-ketothioamides and amides from α-azido ketones was developed. The C–H bond thionation of α-azido ketones with …
Number of citations: 32 pubs.acs.org
JA Thomson, LL Schafer - Dalton Transactions, 2012 - pubs.rsc.org
Yttrium (amidate) precatalysts are highly active for the mild amidation of aldehydes with amines. Reactions occur at room temperature within 5 min in up to 98% isolated yield. These rare…
Number of citations: 42 pubs.rsc.org
W Xie, M Zhao, C Cui - Organometallics, 2013 - ACS Publications
Cesium carbonate has been found to be an effective catalyst for the reduction of tertiary carboxamides with the simple, commercially available PhSiH 3 under solvent-free conditions. …
Number of citations: 70 pubs.acs.org
S Muthaiah, SC Ghosh, JE Jee, C Chen… - The Journal of …, 2010 - ACS Publications
An in situ generated catalyst from readily available RuH 2 (PPh 3 ) 4 , an N-heterocyclic carbene (NHC) precursor, NaH, and acetonitrile was developed. The catalyst showed high …
Number of citations: 215 pubs.acs.org

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